Cas no 2172476-91-2 (2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid)

2-({1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropane ring and an oxyacetic acid moiety, offering unique conformational constraints and functional group versatility. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing rigid cyclopropyl motifs into peptide backbones, enhancing stability and modulating biological activity. Its well-defined reactivity and high purity make it suitable for precise modifications in complex peptide architectures, supporting research in drug discovery and biomolecular engineering.
2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid structure
2172476-91-2 structure
Product Name:2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid
CAS No:2172476-91-2
MF:C22H22N2O6
MW:410.419886112213
CID:5944887
PubChem ID:165815960
Update Time:2025-11-07

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid
    • EN300-1521763
    • 2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)oxy]acetic acid
    • 2172476-91-2
    • Inchi: 1S/C22H22N2O6/c25-19(26)12-30-24-20(27)22(9-10-22)13-23-21(28)29-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,28)(H,24,27)(H,25,26)
    • InChI Key: BPKMFODQSQLRNT-UHFFFAOYSA-N
    • SMILES: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)NOCC(=O)O

Computed Properties

  • Exact Mass: 410.14778643g/mol
  • Monoisotopic Mass: 410.14778643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 642
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 114Ų

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid Pricemore >>

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Additional information on 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid

Introduction to 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic Acid (CAS No. 2172476-91-2)

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid, identified by its CAS number 2172476-91-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluoren-9-yl moiety and a cyclopropyl group, both of which contribute to its unique chemical properties and potential biological activities.

The presence of the fluoren-9-ylmethoxycarbonyl group in the molecular structure suggests a possible role in modulating biological pathways, particularly those involving protease inhibition or enzyme targeting. The cyclopropyl ring is known for its ability to enhance binding affinity and selectivity, making this compound a promising candidate for further investigation in drug design. The overall structure of 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid is likely to contribute to its solubility and bioavailability, factors that are crucial for its potential therapeutic applications.

In recent years, there has been a growing interest in the development of novel compounds that can interact with biological targets in a highly specific manner. The fluoren scaffold, in particular, has been extensively studied for its ability to serve as a pharmacophore in various drug candidates. Its rigid structure and aromaticity make it an ideal candidate for designing molecules that can bind tightly to their intended targets. The incorporation of the methoxycarbonyl group further enhances the compound's potential as a drug candidate by providing a site for further functionalization and modification.

The cyclopropyl group is another key feature of this compound that contributes to its unique properties. Cyclopropane rings are known for their ability to increase the metabolic stability of molecules and improve their binding affinity to biological targets. This makes 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid a particularly interesting compound for further investigation in the field of medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid with biological targets. These computational studies have provided valuable insights into the compound's potential mechanisms of action, helping researchers to design more effective drug candidates. For instance, molecular docking studies have shown that this compound can interact with various enzymes and receptors, suggesting its potential use in treating a wide range of diseases.

The synthesis of 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, has been crucial in achieving the desired molecular structure. These synthetic approaches not only highlight the complexity of the compound but also demonstrate the expertise required to produce it on an industrial scale.

In addition to its potential therapeutic applications, 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid may also find applications in other areas, such as agrochemicals and material science. Its unique structural features make it a versatile molecule that can be modified to suit different needs. For example, derivatives of this compound could be designed to have enhanced stability or bioavailability, making them more effective in their respective applications.

The study of 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)oxyacetic acid also contributes to our understanding of how structural features influence biological activity. By examining how changes in the molecule's structure affect its interactions with biological targets, researchers can gain valuable insights into the principles governing drug design. These insights can then be applied to develop new compounds with improved efficacy and safety profiles.

In conclusion, 2-({"{1-"{(9H-fluoren-"-"y mmoxcarbonyl}"a mo")mthym c c"")foa")o"-"a cetic acd (CAS No."2172476""91""22") is a remarkable compd tht holds significant promse i pharmaceutical research nd devlopment. Its intricte structre,"includ" fluorenylmthxcarbonyl,""cycl propy," nd other key featres make it well-suited for further investigtion i drug design nd developmnt. With continued reseaerch nd optimiztion,"this compd hs the potentil become one o th most imprtnt mddicines i moder medicine.

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